4-吡啶乙硫代酰胺

描述

4-Pyridineethanethioamide is a compound that is related to the pyridine family, which is a class of compounds characterized by a six-membered ring structure with one nitrogen atom. Although the provided papers do not directly discuss 4-Pyridineethanethioamide, they do provide insights into various pyridine derivatives and their synthesis, properties, and applications, which can be extrapolated to understand the nature of 4-Pyridineethanethioamide.

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest in several papers. For instance, the synthesis of novel aromatic polyamides based on pyridine derivatives is described, where diacid chlorides containing a pyridine ring with aromatic pendant groups are synthesized and then polycondensed with commercially available diamines . Another paper discusses a ruthenium-catalyzed formal dehydrative [4 + 2] cycloaddition of enamides and alkynes to construct highly substituted pyridines . Additionally, a novel strategy for the de novo synthesis of pyridines involving a cascade reaction with isonitriles and enamides is presented . These methods could potentially be adapted for the synthesis of 4-Pyridineethanethioamide.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is explored through various techniques. X-ray diffraction and DFT calculations are used to understand the molecular structures of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides . Similarly, the structure of a pincer-type compound related to pyridine is elucidated using crystallography and computational chemistry . These studies highlight the importance of computational and experimental methods in determining the structure of pyridine-related compounds.

Chemical Reactions Analysis

The reactivity of pyridine derivatives is explored in several papers. For example, a pyridine-enabled C-N bond activation using palladium/copper catalysis is developed for the synthesis of amides and 4-pyridylglyoxamides . Another study investigates the reversible color changes of metal complexes with pyridine derivatives through desolvation and solvation processes . These reactions demonstrate the versatility of pyridine derivatives in chemical synthesis and their potential applications in materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are characterized in detail. The thermal stability, solubility, and thermal behavior of novel polyamides containing pyridine units are studied, showing excellent thermal stability and solubility in polar aprotic solvents . Another paper describes the synthesis of polyamides with high refractive indices and low birefringences, indicating their potential for optical applications . These properties are crucial for the practical application of pyridine derivatives in various fields.

科学研究应用

有机合成

4-吡啶乙硫代酰胺: 在有机合成中起着至关重要的作用,特别是作为各种化学化合物的合成砌块。 其硫代酰胺官能团在使用不同硫源合成硫代酰胺中至关重要 。该化合物能够模拟生物分子中的酰胺官能团,同时保留或发展生物活性,使其成为合成化学中的宝贵资产。

药物化学

在药物化学领域,4-吡啶乙硫代酰胺由于其与吡啶的结构相似性而对药物设计具有重要意义,吡啶存在于许多药物分子中 。它有助于开发新的药物,与含有酰胺的对应物相比,具有更高的化学稳定性和改善的生物活性。

药物设计

该化合物在药物设计中的作用因其生物等排体性质而得到强调,它可以取代酰胺键,从而潜在地改善候选药物的药代动力学性质 。这种修饰可以导致具有更好的疗效、降低的毒性和改善的患者预后的药物。

生物化学

在生物化学中,4-吡啶乙硫代酰胺因其抗氧化特性而被利用。 它参与了对来自各种来源的天然抗氧化剂的研究,这些抗氧化剂可以保护细胞免受自由基造成的损伤 。这项研究对于了解如何最大程度地减少氧化应激及其相关疾病至关重要。

工业应用

在工业上,4-吡啶乙硫代酰胺可供购买,并用于各种化学工艺。 它用作合成更复杂化学实体的前体或中间体 。其可用性和纯度对于确保工业化学反应的质量和可靠性至关重要。

环境应用

最后,4-吡啶乙硫代酰胺可能在环境科学中找到应用,特别是在合成用于能源生产和环境修复的双金属催化剂方面 。这些催化剂对于开发解决环境挑战的可持续技术至关重要。

未来方向

属性

IUPAC Name |

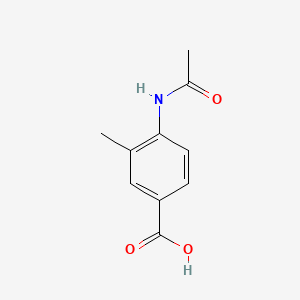

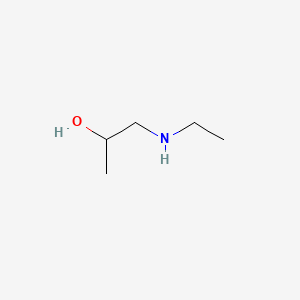

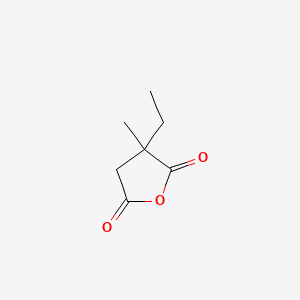

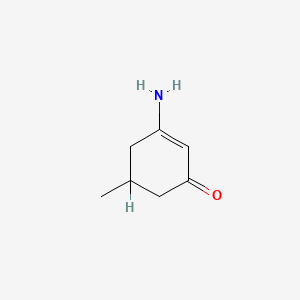

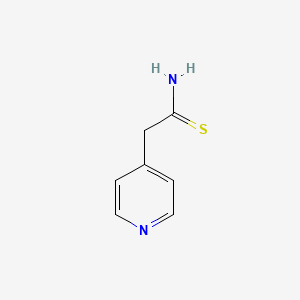

2-pyridin-4-ylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWBSELKNDFNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202920 | |

| Record name | 4-Pyridineethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5451-38-7 | |

| Record name | 4-Pyridineethanethioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18380 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridineethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PYRIDINEETHANETHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3IZ0TJC7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。